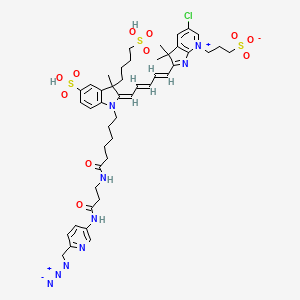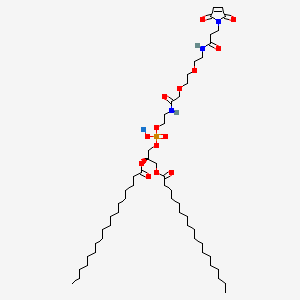![molecular formula C39H71Na2O8P B13722328 disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B13722328.png)
disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate is a complex organic compound with the molecular formula C81H140Na2O17P2. It is a type of cardiolipin, a unique phospholipid that is predominantly found in the inner mitochondrial membrane. Cardiolipins play a crucial role in mitochondrial function, including energy production and apoptosis regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate typically involves the esterification of glycerol with octadec-9-enoic acid, followed by phosphorylation. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and are conducted under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can convert the double bonds in the octadec-9-enoyl groups to single bonds.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Peroxides and epoxides.
Reduction: Saturated fatty acids.
Substitution: Phosphorylated derivatives.
Aplicaciones Científicas De Investigación
Disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and phosphorylation reactions.
Biology: Plays a role in mitochondrial research, particularly in studies related to energy production and apoptosis.
Medicine: Investigated for its potential in treating mitochondrial diseases and neurodegenerative disorders.
Industry: Utilized in the formulation of specialized liposomal delivery systems for drugs
Mecanismo De Acción
The compound exerts its effects primarily through its role in the mitochondrial membrane. It interacts with various proteins involved in the electron transport chain, thereby influencing energy production. Additionally, it plays a role in the regulation of apoptosis by interacting with cytochrome c and other apoptotic factors .
Comparación Con Compuestos Similares
Similar Compounds
1,2-di-[(9Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine: Another phospholipid with similar fatty acid chains but different head groups.
Sodium (2r)-2,3-bis{[(9z)-octadec-9-enoyl]oxy}propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate: A compound with similar structural features but additional functional groups.
Uniqueness
Disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate is unique due to its specific role in mitochondrial function and its ability to interact with a wide range of proteins involved in energy production and apoptosis .
Propiedades
Fórmula molecular |
C39H71Na2O8P |
|---|---|
Peso molecular |
744.9 g/mol |
Nombre IUPAC |
disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate |
InChI |
InChI=1S/C39H73O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/b19-17-,20-18-;; |
Clave InChI |
HHNZGVIIHXMJMR-AXMZSLBLSA-L |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



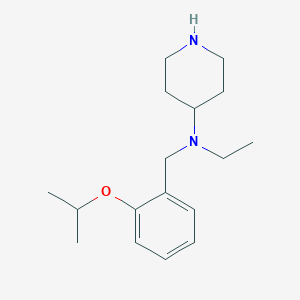
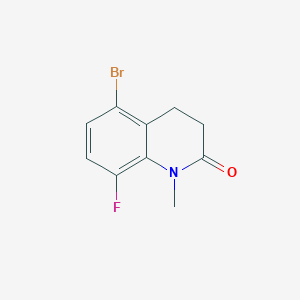
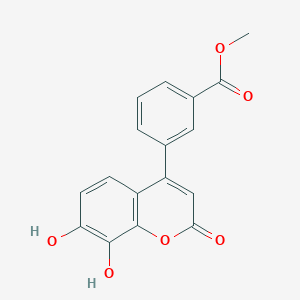
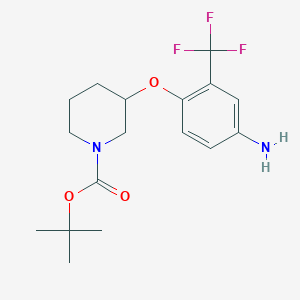
![3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)
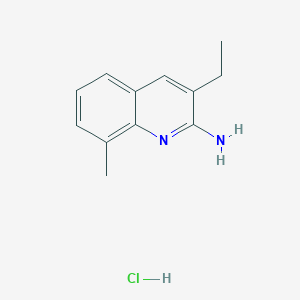
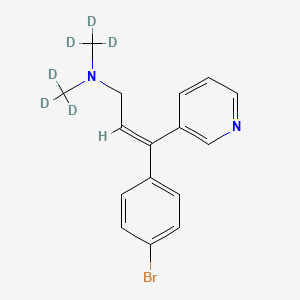
![[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B13722276.png)
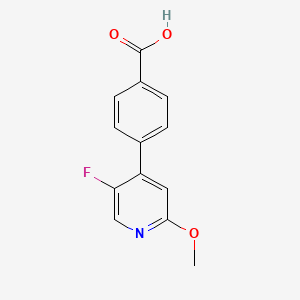
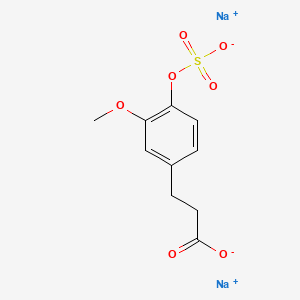
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13722298.png)
